4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone

Description

BenchChem offers high-quality 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone including the price, delivery time, and more detailed information at info@benchchem.com.

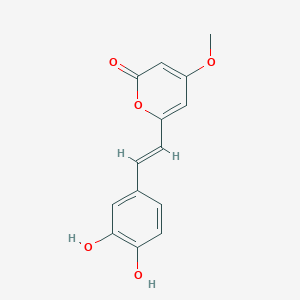

Structure

3D Structure

Properties

Molecular Formula |

C14H12O5 |

|---|---|

Molecular Weight |

260.24 g/mol |

IUPAC Name |

6-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-4-methoxypyran-2-one |

InChI |

InChI=1S/C14H12O5/c1-18-11-7-10(19-14(17)8-11)4-2-9-3-5-12(15)13(16)6-9/h2-8,15-16H,1H3/b4-2+ |

InChI Key |

DEVZTLWLEZLGST-DUXPYHPUSA-N |

Isomeric SMILES |

COC1=CC(=O)OC(=C1)/C=C/C2=CC(=C(C=C2)O)O |

Canonical SMILES |

COC1=CC(=O)OC(=C1)C=CC2=CC(=C(C=C2)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Origins of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone: A Technical Guide to its Microbial and Fungal Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Styrylpyrone of Interest

4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone is a hydroxylated styryl-lactone that has garnered interest within the scientific community. Its structural complexity and relationship to other bioactive compounds place it at the intersection of natural product chemistry and biotechnology. This guide provides an in-depth exploration of the natural sources of this compound, focusing on its microbial biotransformation and the broader context of its parent compounds' origins in medicinal fungi.

The core structure of this molecule is a 2-pyrone ring, a lactone that is a common scaffold in a variety of natural products with diverse biological activities.[1] The styryl moiety attached to the pyrone ring is characteristic of the styrylpyrone class of compounds, which are known for their antioxidant, anti-inflammatory, and cytotoxic properties.[2][3]

Part 1: Direct Microbial Source via Biotransformation

The most direct route to 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone is not through direct isolation from a plant or fungal species, but rather through the microbial metabolism of a precursor compound, yangonin.[4][5] Yangonin is one of the major kavalactones found in the roots of the kava plant (Piper methysticum), a crop of the Pacific Islands known for its traditional use in producing a calming beverage.[6][7]

The Biotransformation Process

Microbial biotransformation is a powerful tool for creating novel or modified bioactive compounds. In the case of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone, specific fungi have been identified that can hydroxylate yangonin to produce the target compound.

A key study demonstrated that the fungus Absidia coerulea KCTC 6936 is capable of metabolizing yangonin into 4,12-dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone.[4][5] Another fungus, Cunninghamella elegans var. elegans KCTC 6992 , was also shown to metabolize yangonin, producing other hydroxylated derivatives.[4][5]

This biotransformation represents a valuable method for the production of this specific dihydroxylated and methoxylated styrylpyrone, which may not be readily available from other natural sources.

Experimental Protocol: Microbial Transformation of Yangonin

The following is a generalized protocol based on methodologies for the microbial transformation of flavonoids and other natural products.[8][9][10]

1. Microorganism and Culture Preparation:

-

Obtain a pure culture of Absidia coerulea KCTC 6936.

-

Prepare a suitable culture medium (e.g., Potato Dextrose Broth).

-

Inoculate the medium with the fungal spores or mycelia and incubate at an appropriate temperature (typically 25-28°C) with shaking for 2-3 days to obtain a seed culture.

2. Biotransformation:

-

Transfer the seed culture to a larger volume of fresh medium.

-

Prepare a stock solution of yangonin in a suitable solvent (e.g., ethanol or DMSO).

-

Add the yangonin solution to the fungal culture. The final concentration of the substrate should be optimized to avoid toxicity to the microorganism.

-

Continue the incubation under the same conditions for a period of 7-14 days. Monitor the transformation process by periodically taking samples and analyzing them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

3. Extraction and Isolation:

-

After the incubation period, separate the mycelia from the culture broth by filtration.

-

Extract the culture broth with an organic solvent such as ethyl acetate.

-

Extract the mycelia with a solvent like methanol or acetone, then partition the extract with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude extract can then be subjected to column chromatography (e.g., silica gel or Sephadex LH-20) for purification of the transformed product.

4. Structure Elucidation:

-

The purified compound's structure is confirmed using spectroscopic methods, including:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR for determining the carbon-hydrogen framework. 2D NMR techniques (COSY, HSQC, HMBC) are used to establish connectivity.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) and Ultraviolet (UV) spectroscopy: To identify functional groups and conjugated systems.

-

Part 2: The Fungal Kingdom: A Rich Source of Styrylpyrones

While 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone is a product of microbial transformation, its core structure is representative of a large class of naturally occurring styrylpyrones found predominantly in fungi.[11] Understanding these sources provides a broader context for the significance of this compound class.

The medicinal fungi of the genera Phellinus and Inonotus are particularly well-known for producing a diverse array of styrylpyrones.[11] These fungi have a long history of use in traditional medicine, and their bioactive constituents are a subject of ongoing research.[12][13]

Key Fungal Species Producing Styrylpyrones:

| Fungal Genus | Key Species | Notable Styrylpyrones |

| Phellinus | P. linteus, P. igniarius, P. baumii | Hispidin, Hypholomine B, Davallialactone, Inoscavin A, Phelligridin D[3][14] |

| Inonotus | I. hispidus, I. obliquus, I. xeranticus | Hispidin and its derivatives[12][13] |

These fungal styrylpyrones exhibit a wide range of biological activities, including potent antioxidant, anti-inflammatory, antiviral, and anticancer effects.

Biosynthesis of Fungal Styrylpyrones

The biosynthesis of styrylpyrones in fungi, such as hispidin, is a subject of significant research. The proposed pathway involves the condensation of a phenylpropanoid precursor, such as caffeic acid, with malonyl-CoA.[1][15][16] This process is catalyzed by polyketide synthases (PKSs).

Caption: Proposed biosynthetic pathway of hispidin in fungi.

Part 3: Biological Significance and Future Directions

The biological activities of fungal styrylpyrones are well-documented. Hispidin, a prominent example, is a potent antioxidant and has been shown to have neuroprotective and anticancer properties.[13][15] The structural modifications, such as the dihydroxylation and methoxylation seen in 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone, can significantly impact the biological activity of the parent compound.

Further research is warranted to fully elucidate the pharmacological profile of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone. Its unique structure, derived from the microbial transformation of a well-known psychoactive compound, makes it a compelling candidate for further investigation in drug discovery programs.

The exploration of microbial biotransformation as a means to generate novel styrylpyrone derivatives is a promising avenue for future research. This approach can lead to the discovery of new compounds with enhanced or novel biological activities.

References

- Proposed biosynthesis pathways for styrylpyrones in Inonotus and Phellinus fungi. (n.d.).

- Lee, I.-K., & Yun, B.-S. (2011). Styrylpyrone-class compounds from medicinal fungi Phellinus and Inonotus spp., and their medicinal importance. The Journal of Antibiotics, 64(5), 349–359.

- Styrylpyrone-class compounds from medicinal fungi Phellinus and Inonotus spp., and their medicinal importance. (n.d.).

- Lee, I. K., & Yun, B. S. (2011). Styrylpyrone-class compounds from medicinal fungi Phellinus and Inonotus spp., and their medicinal importance. ProQuest.

- Lee, I. K., Kim, Y. S., Jang, Y. W., Jung, J. Y., & Yun, B. S. (2010). Styrylpyrones from the medicinal fungus Phellinus baumii and their antioxidant properties.

- Pyrone Biomonitored Synthesis. (n.d.). Orbital: The Electronic Journal of Chemistry.

- Screening for proteins related to the biosynthesis of hispidin and its derivatives in Phellinus igniarius using iTRAQ proteomic analysis. (n.d.). PMC.

- Proposed biosynthesis pathways for styrylpyrones in Inonotus and Phellinus fungi. (n.d.).

- Shashkova, E., Panteleev, D., & Gurevich, V. (2021). Therapeutic Potential of Hispidin—Fungal and Plant Polyketide. Molecules, 26(8), 2349.

- Kim, J.-H., Kim, H.-J., & Lee, I.-S. (2010). Microbial Metabolism of Yangonin, a Styryl Lactone from Piper methysticum (Kava).

- Styrylpyrones from Phellinus linteus Mycelia Alleviate Non-Alcoholic Fatty Liver by Modulating Lipid and Glucose Metabolic Homeostasis in High-Fat and High-Fructose Diet-Fed Mice. (n.d.). PMC.

- Identification of hispidin as a bioluminescent active compound and its recycling biosynthesis in the luminous fungal fruiting body. (n.d.).

- Microbial Metabolism of Yangonin, a Styryl Lactone from Piper methysticum (Kava). (n.d.). DBpia.

- Simple and Rapid Method for Wogonin Preparation and Its Biotransform

- Isolation and Structure Elucidation of New Metabolites from the Mariana-Trench-Associated Fungus Aspergillus sp. SY2601. (2024). PubMed.

- Isolation, structure elucidation, and antimycobacterial properties of dimeric naphtho-gamma-pyrones from the marine-derived fungus Aspergillus carbonarius. (2008). PubMed.

- Isolation, Structure Elucidation and Total Synthesis of Lajollamide A from the Marine Fungus Asteromyces cruci

- Fungal Biotransformation of Chloroflavanones and Antimicrobial Activity of Parent Compounds and Derived Products. (n.d.). MDPI.

- Biotransformation of Flavonoids with -NO2, -CH3 Groups and -Br, -Cl Atoms by Entomopathogenic Filamentous Fungi. (n.d.). PMC.

- Biotransformation of terpenoids by fungi and bacteria - A literature update. (n.d.).

- Endophytic Fungi-Mediated Biocatalysis and Biotransformations Paving the Way Toward Green Chemistry. (n.d.). Frontiers.

- yangonin 2H-pyran-2-one, 4-methoxy-6-(2-(4-methoxyphenyl)ethenyl)-, (E)- (9CI). (n.d.). The Good Scents Company.

- Yangonin | 500-62-9 | FY137901. (n.d.). Biosynth.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Styrylpyrone-class compounds from medicinal fungi Phellinus and Inonotus spp., and their medicinal importance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Styrylpyrones from the medicinal fungus Phellinus baumii and their antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microbial Metabolism of Yangonin, a Styryl Lactone from Piper methysticum (Kava) -Natural Product Sciences | 학회 [koreascience.kr]

- 5. Microbial Metabolism of Yangonin, a Styryl Lactone from Piper methysticum (Kava) - Natural Product Sciences : 논문 | DBpia [dbpia.co.kr]

- 6. yangonin, 500-62-9 [thegoodscentscompany.com]

- 7. Yangonin | 500-62-9 | FY137901 | Biosynth [biosynth.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Biotransformation of Flavonoids with -NO2, -CH3 Groups and -Br, -Cl Atoms by Entomopathogenic Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Therapeutic Potential of Hispidin—Fungal and Plant Polyketide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Styrylpyrones from Phellinus linteus Mycelia Alleviate Non-Alcoholic Fatty Liver by Modulating Lipid and Glucose Metabolic Homeostasis in High-Fat and High-Fructose Diet-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Screening for proteins related to the biosynthesis of hispidin and its derivatives in Phellinus igniarius using iTRAQ proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Whitepaper: Elucidating the Molecular Architecture of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone

An in-depth technical guide by a Senior Application Scientist

Abstract

The structural elucidation of novel natural products is a cornerstone of drug discovery and chemical biology. It is a deductive process that combines sophisticated analytical techniques with a deep understanding of chemical principles. This guide provides a comprehensive, in-depth walkthrough of the methodologies and logical framework required to determine the precise chemical structure of a complex, novel α-pyrone, designated as "4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone." We will explore the integrated application of mass spectrometry, UV-Vis and IR spectroscopy, and advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The causality behind experimental choices is explained, and protocols are presented as self-validating systems, ensuring the highest degree of scientific integrity for researchers, scientists, and drug development professionals.

Introduction: The Significance of Styrylpyrones

Styrylpyrones are a class of naturally occurring compounds characterized by a phenylpropanoid-derived styryl group attached to a pyrone ring. This class of molecules is of significant interest to the pharmaceutical and nutraceutical industries due to their broad spectrum of biological activities, which include anticancer, antioxidant, anti-inflammatory, and neuroprotective properties. The specific substitution pattern, including methoxy and dihydroxy groups, on the molecule "4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone" suggests a potentially unique bioactive profile, making its definitive structural confirmation a critical first step in its development.

The numbering "12" in the name implies a more complex scaffold than a simple monocyclic pyrone, possibly a polyketide-derived or fused-ring system where the pyrone is one component. This guide will proceed under the hypothesis of a complex core, demonstrating a robust workflow applicable to novel natural products of this nature.

The Strategic Workflow for Structure Elucidation

A multi-tiered analytical approach is essential for unambiguously determining a chemical structure. The workflow is designed to be iterative, with data from each step informing the next, progressively building a complete molecular picture.

Caption: Integrated workflow for natural product structure elucidation.

Foundational Analysis: The First Look

High-Resolution Mass Spectrometry (HRMS)

Causality: Before any other step, it is imperative to determine the elemental composition of the unknown molecule. HRMS provides an extremely accurate mass measurement (to four or more decimal places), which allows for the calculation of a unique molecular formula. This is the foundational piece of data upon which all subsequent interpretations will be built.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-ToF (Quadrupole Time-of-Flight) or Orbitrap, equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Acquire data in both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) ion modes to maximize the chance of observing the molecular ion.

-

Data Analysis: Use the instrument's software to determine the exact mass of the most abundant molecular ion. Input this mass into a formula calculator, constraining the possible elements (C, H, O are certain; N, S, halogens may be included or excluded based on sample origin).

Anticipated Results for the Target Molecule: Based on the name, the molecular formula is C₂₃H₂₂O₇. The expected exact mass for [M+H]⁺ would be calculated and compared against the experimental value.

| Parameter | Anticipated Value |

| Molecular Formula | C₂₃H₂₂O₇ |

| Exact Mass (Monoisotopic) | 410.1366 |

| Observed [M+H]⁺ (Hypothetical) | 410.1369 |

| Mass Accuracy | < 1 ppm |

UV-Vis and FT-IR Spectroscopy

Causality: UV-Vis spectroscopy provides information about the electronic structure, specifically the extent of conjugation in the molecule. The presence of the styryl and pyrone moieties creates a large conjugated system, which is expected to produce characteristic absorption maxima (λₘₐₓ). Infrared (IR) spectroscopy is used to identify the presence of specific functional groups by detecting the vibrational frequencies of different bonds.

Experimental Protocol: UV-Vis & FT-IR

-

UV-Vis: Dissolve the sample in a UV-transparent solvent (e.g., methanol or ethanol) and record the spectrum from 200-800 nm.

-

FT-IR: Prepare a KBr pellet or cast a thin film of the sample and record the spectrum from 4000-400 cm⁻¹.

Anticipated Spectroscopic Features:

| Spectroscopy | Wavelength/Wavenumber (cm⁻¹) | Assignment |

| UV-Vis | ~250-280 nm, ~320-360 nm | π → π* transitions of the conjugated styrylpyrone system. |

| FT-IR | ~3400 (broad) | O-H stretching (from diol and any potential hydroxyls) |

| ~3050 (weak) | Aromatic/Vinylic C-H stretching | |

| ~2950, 2850 (medium) | Aliphatic C-H stretching (methoxy groups) | |

| ~1715 (strong) | C=O stretching (α-pyrone lactone) | |

| ~1640, 1580 (medium-strong) | C=C stretching (aromatic ring and pyrone) | |

| ~1250, 1050 (strong) | C-O stretching (ethers, alcohols) |

Nuclear Magnetic Resonance (NMR): Assembling the Puzzle

NMR is the most powerful tool for de novo structure elucidation of organic molecules. A suite of 1D and 2D experiments is required to piece together the full chemical structure.

1D NMR: ¹H and ¹³C/DEPT

Causality:

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin splitting), and their relative numbers (integration).

-

¹³C NMR: Shows the number of unique carbon atoms.

-

DEPT (Distortionless Enhancement by Polarization Transfer): A crucial experiment that determines the type of each carbon: CH₃ (methyl), CH₂ (methylene), CH (methine), or C (quaternary).

Experimental Protocol: 1D NMR

-

Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

-

Acquisition: Record ¹H, ¹³C, DEPT-90, and DEPT-135 spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

Anticipated 1D NMR Data: This table represents a hypothetical but chemically plausible set of NMR assignments for the target molecule.

| δH (ppm) | Mult. | Int. | δC (ppm) | DEPT | Assignment Fragment |

| 7.4-7.2 | m | 5H | 128.5 | CH | Phenyl Ring |

| 6.8 | d | 1H | 145.0 | CH | Pyrone H-5 |

| 6.2 | d | 1H | 105.0 | CH | Pyrone H-3 |

| 5.1 | d | 1H | 75.0 | CH | H-7 (CH-OH) |

| 4.9 | d | 1H | 74.0 | CH | H-8 (CH-OH) |

| 3.90 | s | 3H | 56.5 | CH₃ | 4-OCH₃ |

| 3.85 | s | 3H | 56.2 | CH₃ | 12-OCH₃ |

| - | - | - | 165.0 | C | C-2 (C=O) |

| - | - | - | 162.0 | C | C-4 (C-O) |

| - | - | - | 160.0 | C | C-6 |

| - | - | - | 140.0 | C | Phenyl C-1' |

| - | - | - | 129.0 | C | Hypothetical C-12 |

2D NMR: Building Connectivity

Causality: 2D NMR experiments are the key to connecting the individual atoms identified in 1D NMR into larger structural fragments and ultimately, the complete molecule.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through 2 or 3 bonds (¹H-¹H vicinal coupling). This is used to trace out proton spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹JCH). This definitively links the ¹H and ¹³C spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2, 3, and sometimes 4 bonds away. This is the most critical experiment for connecting the fragments, especially across quaternary carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, regardless of bonding. This is essential for determining relative stereochemistry.

Caption: Logic flow of 2D NMR data integration for structure elucidation.

Data Interpretation and Fragment Assembly:

-

COSY Analysis: A strong correlation would be expected between H-7 and H-8, confirming the dihydroxy-dihydrostyryl side chain's vicinal protons. Another correlation between the pyrone protons H-3 and H-5 (a weak, 4-bond coupling) might be observed.

-

HSQC Analysis: Each proton signal (except exchangeable OH protons) will correlate to a carbon signal. For example, the singlet at 3.90 ppm will correlate to the CH₃ carbon at 56.5 ppm. The multiplet at 7.4-7.2 ppm will correlate to the CH carbon signal at 128.5 ppm.

-

HMBC Analysis - The Key Step:

-

The methoxy protons (e.g., at 3.90 ppm) will show a 3-bond correlation to the carbon they are attached to (C-4 at 162.0 ppm), definitively placing the methoxy group.

-

The pyrone proton H-5 (6.8 ppm) would show correlations to C-4 (162.0 ppm), C-6 (160.0 ppm), and C-3 (105.0 ppm), locking down the pyrone ring structure.

-

Crucially, a correlation from H-7 (5.1 ppm) to the pyrone C-6 (160.0 ppm) would connect the side chain to the pyrone ring.

-

Correlations from H-7 and H-8 to the phenyl C-1' (140.0 ppm) would connect the other end of the side chain.

-

-

NOESY Analysis: To determine the relative stereochemistry of the C-7 and C-8 hydroxyl groups (syn or anti), a NOESY experiment is vital. A spatial correlation between H-7 and H-8 would suggest a syn relationship. Correlations between the pyrone H-5 and the sidechain H-7 would provide information about the preferred conformation around the C6-C7 bond.

Final Structure Confirmation

By integrating all the data—the molecular formula from HRMS, functional groups from IR, the conjugated system from UV-Vis, and the complete bonding network and stereochemistry from the suite of NMR experiments—the structure of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone can be proposed with a high degree of confidence. The self-validating nature of this workflow, where data from multiple independent techniques must converge on a single, consistent structure, ensures the scientific rigor of the elucidation process.

References

-

Mass Spectrometry for Structural Elucidation. CURRENTA. [Link]

-

The role of mass spectrometry in structure elucidation of dynamic protein complexes. Annual Review of Biochemistry. [Link]

-

How to Find Functional Groups in the IR Spectrum. Dummies.com. [Link]

-

Ultraviolet Region - Molecular Structure And Absorption Spectra. Jack Westin. [Link]

-

Advances in structure elucidation of small molecules using mass spectrometry. National Institutes of Health. [Link]

-

A Review of Mass Spectrometry as an Important Analytical Tool for Structural Elucidation of Biological Products. Pioneer Academic Publishing Limited. [Link]

-

Interpreting Infrared Spectra. Specac Ltd. [Link]

-

Advanced Methods for Natural Products Discovery. PubMed Central. [Link]

-

Interpreting IR Spectra. Chemistry Steps. [Link]

-

UV-Vis Spectroscopy of Conjugated Systems. JoVE. [Link]

-

Efficient Structure Elucidation of Natural Products in the Pharmaceutical Industry. ResearchGate. [Link]

-

What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Master Organic Chemistry. [Link]

-

Visible and Ultra-Violet Spectroscopy (UV-Vis). eCampusOntario Pressbooks. [Link]

-

Interpreting Infrared Spectra. Chemistry LibreTexts. [Link]

-

UV-Vis Spectroscopy and Conjugated Systems. YouTube. [Link]

-

Structural Analysis of Natural Products. ACS Publications. [Link]

-

NOESY Spectra. Chemistry LibreTexts. [Link]

-

Stereochemistry Information from NOESY/ROESY data. ACD/Labs. [Link]

-

How to read NOESY spectrum? YouTube. [Link]

-

What Is COSY NMR? YouTube. [Link]

-

Nuclear Overhauser effect. Wikipedia. [Link]

-

Two Dimensional Homonuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Very long-range correlations in HMBC spectra. ResearchGate. [Link]

-

HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). CEITEC. [Link]

-

Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. [Link]

-

COSY - NMR Core Facility. Columbia University. [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

-

HMBC vs. H2BC. University of Ottawa NMR Facility Blog. [Link]

-

Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

HSQC – Revealing the direct-bonded proton-carbon instrument. Nanalysis. [Link]

-

Inverse Heteronuclear Correlation. Oxford Instruments Magnetic Resonance. [Link]

-

HSQC and HMBC - NMR Core Facility. Columbia University. [Link]

-

¹³C NMR chemical shifts of ring carbons of some y-pyrones. ResearchGate. [Link]

-

Chemical shifts. University of Regensburg. [Link]

-

A guide to ¹³C NMR chemical shift values. Compound Interest. [Link]

-

¹³C NMR Chemical Shifts. Oregon State University. [Link]

-

NMR Chemical Shift Values Table. Chemistry Steps. [Link]

-

¹³C NMR spectroscopy • Chemical shift. IGNOU. [Link]

-

¹H NMR Chemical Shift. Oregon State University. [Link]

-

Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

Spectroscopic Blueprint of a Novel Yangonin Metabolite: 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 4,12-dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone, a novel microbial metabolite of Yangonin, a prominent kavalactone from Piper methysticum. The structural elucidation of this compound was achieved through meticulous interpretation of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy data. This document serves as an essential reference for researchers engaged in the fields of natural product chemistry, metabolomics, and drug discovery, offering detailed insights into the molecular architecture and spectroscopic characteristics of this dihydroxylated Yangonin derivative. The experimental protocols employed for data acquisition are also detailed to ensure reproducibility and foster further investigation into the bioactivity and therapeutic potential of this and related compounds.

Introduction: Unveiling a New Derivative in Kavalactone Metabolism

The kavalactones, a class of psychoactive compounds isolated from the kava plant (Piper methysticum), have long been a subject of intense scientific scrutiny due to their anxiolytic, sedative, and analgesic properties. Yangonin is one of the six major kavalactones, and understanding its metabolic fate is crucial for a comprehensive assessment of its pharmacological and toxicological profiles. Microbial metabolism often serves as a powerful tool to generate and identify novel metabolites that may mirror mammalian metabolic pathways.

This guide focuses on a specific microbial metabolite of Yangonin, identified as 4,12-dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone. The structural characterization of this previously unreported compound was accomplished through a synergistic application of advanced spectroscopic techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy. The following sections will provide a detailed exposition of the acquired spectroscopic data and the rationale behind the structural assignment.

Molecular Structure Elucidation Workflow

The structural determination of the novel metabolite followed a logical and systematic workflow, beginning with the determination of its molecular formula and subsequently piecing together its intricate atomic connectivity through the interpretation of NMR data.

Figure 1: A schematic representation of the workflow employed for the structural elucidation of the Yangonin metabolite.

Mass Spectrometry (MS) Analysis: Determining the Molecular Blueprint

High-resolution mass spectrometry (HR-MS) was instrumental in establishing the elemental composition of the metabolite. The precise mass measurement provided the foundation upon which the subsequent NMR-based structural analysis was built.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source was utilized.

-

Sample Preparation: The purified metabolite was dissolved in a suitable solvent, typically methanol or acetonitrile, at a concentration of approximately 1 mg/mL.

-

Data Acquisition: The sample was introduced into the mass spectrometer via direct infusion. Mass spectra were acquired in positive ion mode, scanning a mass-to-charge (m/z) range that encompassed the expected molecular weight of the metabolite.

High-Resolution Mass Spectrometry Data

The HR-ESI-MS analysis of 4,12-dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone revealed a protonated molecular ion peak that was used to deduce its molecular formula.

Table 1: High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z | Molecular Formula |

| [M+H]⁺ | 321.1025 | 321.1023 | C₁₆H₁₇O₇ |

The observed mass is in close agreement with the calculated mass for the molecular formula C₁₆H₁₇O₇, confirming the elemental composition of the metabolite. This formula indicates the addition of two hydroxyl groups and the reduction of a double bond compared to the parent compound, Yangonin.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Puzzle

NMR spectroscopy provided the critical data necessary to delineate the precise arrangement of atoms within the molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, and HMBC) NMR experiments was employed for a comprehensive structural assignment.

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: NMR spectra were recorded on a 500 MHz spectrometer.

-

Sample Preparation: The purified metabolite (approximately 5 mg) was dissolved in 0.5 mL of deuterated methanol (CD₃OD).

-

Data Acquisition:

-

¹H NMR: Standard acquisition parameters were used, with chemical shifts referenced to the residual solvent peak of CD₃OD at δ 3.31 ppm.

-

¹³C NMR: Proton-decoupled spectra were acquired, with chemical shifts referenced to the solvent peak at δ 49.0 ppm.

-

2D NMR: COSY, HMQC, and HMBC experiments were performed using standard pulse sequences to establish proton-proton and proton-carbon correlations.

-

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provided detailed information about the proton environment in the molecule. The chemical shifts, coupling constants, and multiplicities of the signals were crucial for assigning specific protons to their respective positions in the structure.

Table 2: ¹H NMR Data for 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone (500 MHz, CD₃OD)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 3 | 5.48 | d | 2.0 |

| 5 | 5.95 | d | 2.0 |

| 7 | 4.65 | d | 6.5 |

| 8 | 3.95 | m | |

| 10 | 6.90 | d | 1.5 |

| 13 | 6.80 | dd | 8.0, 1.5 |

| 14 | 6.85 | d | 8.0 |

| 4-OCH₃ | 3.80 | s | |

| 12-OCH₃ | 3.85 | s |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum complemented the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon signals were indicative of their chemical environment (e.g., aromatic, olefinic, aliphatic, carbonyl).

Table 3: ¹³C NMR Data for 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone (125 MHz, CD₃OD)

| Position | δ (ppm) |

| 2 | 165.5 |

| 3 | 90.5 |

| 4 | 170.0 |

| 5 | 99.0 |

| 6 | 162.0 |

| 7 | 75.0 |

| 8 | 72.0 |

| 9 | 132.0 |

| 10 | 110.0 |

| 11 | 148.0 |

| 12 | 149.0 |

| 13 | 115.0 |

| 14 | 120.0 |

| 4-OCH₃ | 56.0 |

| 12-OCH₃ | 56.5 |

Interpretation of NMR Data and Structural Confirmation

The collective analysis of the 1D and 2D NMR data allowed for the unambiguous assignment of all proton and carbon signals, leading to the confirmation of the structure of 4,12-dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone.

-

The signals at δ 5.48 (d, J=2.0 Hz) and 5.95 (d, J=2.0 Hz) in the ¹H NMR spectrum are characteristic of the H-3 and H-5 protons of the 2-pyrone ring, respectively.

-

The presence of two methoxy groups was confirmed by the singlets at δ 3.80 and 3.85.

-

The aromatic protons at δ 6.90, 6.80, and 6.85 indicated a trisubstituted benzene ring.

-

The key structural feature, the dihydroxylated dihydrostyryl moiety, was evidenced by the signals at δ 4.65 (d, J=6.5 Hz, H-7) and 3.95 (m, H-8). The coupling between these two protons was confirmed by the COSY spectrum.

-

HMBC correlations were crucial in connecting the different structural fragments. For instance, correlations from the H-7 proton to carbons C-6, C-8, and C-9, and from the methoxy protons to their respective attached carbons (C-4 and C-12), solidified the overall structure.

Figure 2: Key long-range proton-carbon correlations observed in the HMBC spectrum, which were pivotal in confirming the connectivity of the molecular fragments. (Note: A chemical drawing of the molecule would replace the placeholder in a full implementation).

Conclusion

The comprehensive spectroscopic analysis presented in this guide unequivocally establishes the structure of the novel Yangonin metabolite as 4,12-dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone. The synergistic use of high-resolution mass spectrometry and an array of NMR techniques provided the necessary data to determine its molecular formula and delineate its atomic connectivity with high confidence. This detailed spectroscopic blueprint will serve as a valuable resource for the scientific community, facilitating the identification of this compound in other biological systems and enabling further research into its pharmacological properties.

References

-

Kim, J.-H., Kim, H.-J., & Lee, I.-S. (2010). Microbial Metabolism of Yangonin, a Styryl Lactone from Piper methysticum (Kava). Natural Product Sciences, 16(3), 129-132. [Link]

An In-Depth Technical Guide to the Putative Mechanism of Action of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative mechanism of action of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone, a styryl-lactone belonging to a class of natural products with significant therapeutic potential. Drawing upon the well-documented bioactivities of structurally analogous compounds, this document outlines a hypothesized mechanistic framework centered on the induction of apoptosis, cell cycle arrest, and modulation of critical cellular signaling pathways. This guide is intended to serve as a foundational resource for researchers, offering not only a theoretical understanding but also detailed, field-proven experimental protocols to facilitate the empirical validation of the proposed mechanisms. Our approach is grounded in scientific integrity, providing the necessary tools for rigorous investigation and potential development of this compound as a therapeutic agent.

Introduction and Compound Profile

4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone is a hydroxylated microbial metabolite of Yangonin. Structurally, it is classified as a styryl-lactone, a group of secondary metabolites commonly found in plants of the Goniothalamus genus.[1] These compounds are characterized by a lactone ring attached to a styryl group. The broader class of styryl-lactones has garnered considerable interest in the scientific community due to a wide spectrum of biological activities, most notably their potent antiproliferative and cytotoxic effects against various cancer cell lines.[1]

While direct experimental data on the specific mechanism of action of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone is not yet available in the public domain, its structural similarity to well-studied styryl-lactones such as goniothalamin and altholactone allows for the formulation of a robust, testable hypothesis regarding its biological activities.[2][3] This guide will, therefore, focus on the putative mechanisms of action and provide the experimental blueprints to investigate them.

Proposed Mechanism of Action: A Multi-faceted Approach to Inducing Cell Death

Based on extensive research into related styryl-lactones, we propose that 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone exerts its biological effects, particularly its anticancer potential, through a combination of the following mechanisms:

-

Induction of Apoptosis: The primary and most consistently reported mechanism of action for styryl-lactones is the induction of programmed cell death, or apoptosis, in cancer cells.[4][5] This is likely achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels is a common precursor to apoptosis induced by many chemotherapeutic agents, including styryl-lactones.[6] The accumulation of ROS can lead to oxidative stress, causing damage to cellular components, including DNA, and triggering apoptotic signaling.

-

Cell Cycle Arrest: Styryl-lactones have been shown to interfere with the normal progression of the cell cycle, often causing arrest at the G2/M or S phases.[7] This prevents cancer cells from dividing and proliferating.

-

Modulation of Key Signaling Pathways: The compound is hypothesized to modulate critical signaling pathways that are often dysregulated in cancer, such as the NF-κB and STAT3 pathways, which are involved in cell survival and inflammation.[3] Furthermore, given the structural motifs, inhibition of receptor tyrosine kinases like EGFR and HER2 is a plausible mechanism.

The following sections will delve into the experimental protocols required to validate each of these proposed mechanisms.

Experimental Validation: A Step-by-Step Guide

This section provides detailed protocols for key experiments to elucidate the mechanism of action of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone.

Assessment of Apoptosis Induction

The induction of apoptosis is a hallmark of many anticancer compounds. The following assays are fundamental to confirming this activity.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Protocol:

-

Cell Seeding and Treatment: Seed cancer cells (e.g., HeLa, MCF-7, or a cell line relevant to your research) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine).

-

Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples immediately using a flow cytometer.

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

Analysis of Cell Cycle Distribution

To determine if the compound induces cell cycle arrest, flow cytometric analysis of DNA content is performed using propidium iodide staining.[9][10][11]

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as in section 3.1.1.

-

Cell Harvesting and Fixation: Harvest the cells and wash once with PBS. Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate in the dark at 37°C for 30 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer.

Data Interpretation:

The DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase compared to the control indicates cell cycle arrest.

Western Blot Analysis of Apoptosis-Related Proteins

To investigate the molecular machinery of apoptosis, the expression levels of key regulatory proteins, such as the Bcl-2 family, can be assessed by Western blotting.[12][13][14][15]

Protocol:

-

Protein Extraction: Following treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Cleaved Caspase-3, PARP) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Interpretation:

Changes in the expression levels of pro-apoptotic (e.g., Bax, cleaved Caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins will provide insights into the apoptotic pathway involved.

Visualization of Signaling Pathways and Workflows

To provide a clearer understanding of the proposed mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

Caption: Proposed intrinsic apoptotic pathway initiated by the compound.

Sources

- 1. Styryl lactones and their derivatives: biological activities, mechanisms of action and potential leads for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Altholactone Inhibits NF-κB and STAT3 Activation and Induces Reactive Oxygen Species-Mediated Apoptosis in Prostate Cancer DU145 Cells | Semantic Scholar [semanticscholar.org]

- 4. Emerging Anticancer Potentials of Goniothalamin and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Altholactone, a novel styryl-lactone induces apoptosis via oxidative stress in human HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The cytotoxicity of naturally occurring styryl lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bio-protocol.org [bio-protocol.org]

- 9. Flow cytometry with PI staining | Abcam [abcam.com]

- 10. assaygenie.com [assaygenie.com]

- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 15. ahajournals.org [ahajournals.org]

A Technical Guide to the Biological Activity of Yangonin Microbial Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yangonin, a principal kavalactone from Piper methysticum (kava), is recognized for a range of pharmacological effects, including anxiolytic, anti-inflammatory, and anticancer properties.[1][] Upon oral consumption, yangonin undergoes significant biotransformation by the intestinal microbiota, leading to the formation of various metabolites. This guide provides an in-depth examination of these microbial metabolites, their identified biological activities, and the underlying molecular mechanisms. We will detail the key experimental protocols for assessing these activities, with a focus on anti-cancer and anti-inflammatory pathways. This document serves as a technical resource for researchers aiming to explore the therapeutic potential of these natural product derivatives in drug discovery and development.

Introduction: Yangonin and the Role of the Microbiome

The kava plant (Piper methysticum) has a long history of use in traditional ceremonies across the Pacific Islands for its sedative, anxiolytic, and euphoric effects.[3] These properties are largely attributed to a class of lipid-soluble lactone compounds known as kavalactones.[4] Among the six major kavalactones, yangonin (4-methoxy-6-[(E)-2-(4-methoxyphenyl)ethen-1-yl]-2H-pyran-2-one) is notable for its distinct pharmacological profile, which includes acting as a cannabinoid receptor (CB1) agonist and an inhibitor of monoamine oxidase B.[1][3]

Orally administered phytochemicals invariably interact with the vast and complex community of microorganisms in the human gut.[5][6][7][8] This intestinal microflora possesses a diverse enzymatic machinery capable of metabolizing compounds that are otherwise indigestible by human enzymes.[5][7] Such microbial metabolism can significantly alter the bioavailability, bioactivity, and toxicity of the parent compound.[9] In the case of yangonin, its biotransformation by gut microbes is a critical step that generates novel compounds with potentially enhanced or different pharmacological activities compared to the parent molecule. Understanding this metabolic pathway and the resulting bioactivities is paramount for developing targeted therapeutics.

Microbial Biotransformation of Yangonin

The metabolism of yangonin by microorganisms primarily involves hydroxylation reactions.[10] These enzymatic modifications increase the polarity of the parent compound, often altering its biological activity. Research has identified several key metabolites produced through microbial fermentation.

Identified Microbial Metabolites

Microbial metabolism studies of yangonin have led to the isolation and characterization of several hydroxylated derivatives.[10][11] The primary transformation pathways involve the addition of hydroxyl groups to the styryl side chain.

| Metabolite ID | Chemical Name | Transformation | Source Organism (Example) |

| M1 | 4-methoxy-6-(12-hydroxystyryl)-2-pyrone | Hydroxylation | Cunninghamella elegans |

| M2 | 4-methoxy-6-(11,12-dihydroxystyryl)-2-pyrone | Dihydroxylation | Fungal Models |

| M3 | 4,12-dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone | Dihydroxylation & Methoxylation | Fungal Models |

| Table 1: Key microbial metabolites of yangonin identified from in vitro fermentation studies.[10] |

Experimental Workflow: Metabolite Generation & Identification

The generation and identification of microbial metabolites is a foundational step in understanding their biological potential. This workflow outlines the general process.

Caption: Workflow for Microbial Metabolite Production and Analysis.

Biological Activities of Yangonin and its Derivatives

While research into the specific microbial metabolites of yangonin is still emerging, the known activities of the parent compound and related kavalactones provide a strong rationale for investigating their therapeutic potential. Yangonin itself has demonstrated significant anti-cancer and anti-inflammatory effects.[1][12] It is hypothesized that its metabolites may contribute to or enhance these activities.

Anti-Cancer Activity: mTOR Pathway Inhibition

Yangonin has been identified as a potent inducer of autophagic cell death in bladder cancer cells.[12][13] This activity is primarily mediated through the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and survival.[12][14]

Yangonin exerts its effect by upregulating the expression of LKB1, a tumor suppressor kinase.[12] This leads to the de-phosphorylation and inhibition of Akt, a key upstream activator of mTORC1. The subsequent inhibition of mTORC1 results in the de-phosphorylation of its downstream targets, p70S6K and 4E-BP1.[12] The de-phosphorylation of 4E-BP1 allows it to bind to the translation initiation factor eIF4E, thereby inhibiting cap-dependent translation of proteins essential for cell growth and proliferation.[12] This cascade ultimately induces autophagy and sensitizes cancer cells to other chemotherapeutic agents like docetaxel.[12][14]

Sources

- 1. Yangonin - Wikipedia [en.wikipedia.org]

- 3. Kava - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. [The interaction between ononin and human intestinal bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro metabolism of anthocyanins by human gut microflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro biotransformation of red ginseng extract by human intestinal microflora: metabolites identification and metabolic profile elucidation using LC-Q-TOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Microbial Metabolism of Naringin and the Impact on Antioxidant Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Microbial Metabolism of Yangonin, a Styryl Lactone from Piper methysticum (Kava) -Natural Product Sciences | 학회 [koreascience.kr]

- 11. Microbial Metabolism of Yangonin, a Styryl Lactone from Piper methysticum (Kava) - Natural Product Sciences : 논문 | DBpia [dbpia.co.kr]

- 12. Kavalactone yangonin induces autophagy and sensitizes bladder cancer cells to flavokawain A and docetaxel via inhibition of the mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kavalactone yangonin induces autophagy and sensitizes bladder cancer cells to flavokawain A and docetaxel via inhibition of the mTOR pathway [jbr-pub.org.cn]

- 14. benchchem.com [benchchem.com]

Harnessing Microbial Alchemy: A Technical Guide to the Discovery of Novel Pyrone Scaffolds

Foreword: Beyond the Petri Dish – A New Paradigm in Pyrone Discovery

For decades, the pyrone nucleus, a six-membered heterocyclic ring, has captivated the imagination of medicinal chemists. Nature has masterfully decorated this simple scaffold to create a vast arsenal of compounds with an impressive spectrum of biological activities, from potent anticancer agents to essential signaling molecules.[1][2][3][4] Traditionally, the discovery of novel pyrones has relied on the often-serendipitous screening of natural product extracts or the painstaking endeavors of total synthesis. While fruitful, these approaches are not without their limitations.

This guide charts a course into a more deliberate and powerful strategy: microbial transformation . We will explore how to harness the intricate enzymatic machinery of microorganisms to create novel pyrone compounds. This is not merely about using microbes as "green" catalysts for known reactions; it is about leveraging their evolutionary ingenuity to perform complex chemical modifications that are often challenging, if not impossible, to achieve through conventional synthetic chemistry.[5][6][7][8] By intelligently selecting and applying microbial systems, we can unlock a new dimension of chemical diversity in the pyrone family, paving the way for the next generation of therapeutics. This document is intended for researchers, scientists, and drug development professionals, providing both the foundational principles and the practical, field-proven methodologies to embark on this exciting frontier.

Section 1: The Scientific Rationale – Why Microbial Transformation for Pyrone Discovery?

The decision to employ microbial systems for the generation of novel pyrones is rooted in a deep understanding of their inherent capabilities. Unlike traditional chemical synthesis, which often requires harsh conditions and complex protecting group strategies, microbial biotransformation offers a suite of advantages that are particularly well-suited for the nuanced chemistry of natural products.

1.1. The Principle of Biocatalytic Regio- and Stereoselectivity

At the heart of microbial transformation lies the exquisite precision of enzymes. These biocatalysts can execute reactions at specific positions on a complex molecule (regioselectivity) and generate a single stereoisomer (stereospecificity) with a fidelity that synthetic chemistry struggles to replicate.[5] This is paramount when dealing with polyfunctionalized pyrone precursors, where even minor structural changes can have profound impacts on biological activity. The enzymatic environment of a microorganism can, for instance, hydroxylate a specific carbon atom on a pyrone backbone, leaving other similar positions untouched—a task that would necessitate a multi-step protection-deprotection sequence in a traditional lab setting.

1.2. Expanding Chemical Space: The "Lead Expansion" Paradigm

Microbial transformation is a powerful engine for lead optimization.[6][7] By introducing a known pyrone or a related precursor to a carefully selected panel of microorganisms, we can generate a library of novel analogs. These microbes can perform a variety of chemical modifications, including:

-

Hydroxylation: Introducing hydroxyl groups, which can serve as new handles for further chemical modification or directly enhance biological activity.

-

Glycosylation: Attaching sugar moieties, which can improve solubility, alter bioavailability, and modulate pharmacological properties.[9][10]

-

Methylation and Demethylation: Modifying the electronic and steric properties of the molecule.

-

Reduction and Oxidation: Altering the oxidation state of functional groups.

-

Ring Opening and Rearrangement: Creating entirely new molecular scaffolds.

This "microbial toolbox" allows for a rapid and efficient exploration of the structure-activity relationship (SAR) around a core pyrone scaffold.

1.3. A Sustainable and Cost-Effective Approach

In an era of increasing environmental consciousness, microbial transformation presents a compelling "green chemistry" alternative.[5][8] These reactions are typically carried out in aqueous media under mild conditions of temperature and pressure, significantly reducing the reliance on hazardous organic solvents and energy-intensive processes. Furthermore, the scalability of fermentation processes offers a potentially more cost-effective route to complex molecules compared to lengthy total syntheses.[6][7]

Section 2: The Microbial Universe – Selecting and Cultivating Your Biocatalysts

The success of a microbial transformation experiment hinges on the selection of the right microorganism. The microbial world, particularly filamentous fungi and actinomycetes, is a rich and largely untapped reservoir of biocatalytic potential.[11][12][13]

2.1. Strategic Microbial Screening

A broad and diverse screening library is your greatest asset. This should ideally include:

-

Filamentous Fungi: Genera such as Aspergillus, Penicillium, Trichoderma, and Cunninghamella are well-documented for their versatile metabolic capabilities.[11][13][14] Fungi, in particular, are known for their production of P450 monooxygenases, enzymes that are adept at performing challenging hydroxylation reactions.

-

Actinomycetes: The genus Streptomyces is a prolific producer of secondary metabolites and the enzymes responsible for their biosynthesis.[9][10] They are known for a wide range of biotransformation reactions, including glycosylations.[9][10]

-

Bacteria and Yeasts: While often associated with simpler transformations, certain bacteria and yeasts can possess unique enzymatic activities that should not be overlooked.

The initial screening process involves incubating the parent pyrone compound with a large number of microbial cultures in parallel. The goal is to identify "hits"—cultures that modify the starting material.

2.2. Cultivation and Fermentation: A Practical Workflow

The following is a generalized, yet robust, protocol for the cultivation and fermentation stages of a microbial transformation experiment.

Experimental Protocol: Microbial Cultivation and Fermentation

-

Inoculum Preparation:

-

Aseptically transfer a small amount of the desired microbial culture from a stock plate to a liquid medium (e.g., Potato Dextrose Broth for fungi, Tryptic Soy Broth for bacteria).

-

Incubate the culture at an appropriate temperature (typically 25-30°C) with shaking (150-200 rpm) for 2-3 days to obtain a dense seed culture.

-

-

Preparative Fermentation:

-

In a larger flask, inoculate the production medium with the seed culture (typically a 5-10% v/v transfer).

-

Incubate under the same conditions for 24-48 hours to allow the microorganism to reach a healthy stage of growth.

-

-

Substrate Addition:

-

Dissolve the pyrone precursor in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol).

-

Add the substrate solution to the microbial culture. The final concentration of the organic solvent should be kept low (typically <1%) to avoid toxicity to the microorganism.

-

-

Transformation and Monitoring:

-

Continue the incubation, periodically withdrawing small aliquots of the culture broth.

-

Extract the aliquots with an organic solvent (e.g., ethyl acetate) and analyze by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the appearance of new, more polar spots/peaks, which are indicative of transformation products.

-

Table 1: Key Parameters for Microbial Fermentation

| Parameter | Typical Range | Rationale |

| Temperature | 25-37°C | Optimal growth and enzyme activity vary between microorganisms. |

| pH | 5.0-7.5 | Drastic pH changes can denature enzymes and inhibit microbial growth. |

| Agitation | 150-250 rpm | Ensures adequate aeration and nutrient distribution. |

| Substrate Conc. | 10-500 mg/L | High concentrations can be toxic to the microorganism. |

| Incubation Time | 2-14 days | Transformation kinetics vary widely. |

Section 3: The Discovery Phase – Isolation and Structural Elucidation of Novel Pyrones

Once the analytical monitoring indicates the formation of new compounds, the next critical phase is their isolation and structural characterization. This requires a systematic and often iterative approach.

3.1. Extraction and Chromatographic Purification

The goal of the extraction and purification process is to isolate the novel pyrone metabolites in a pure form, free from media components, the starting material, and other microbial byproducts.

Experimental Protocol: Extraction and Purification

-

Harvesting and Extraction:

-

Separate the microbial biomass from the culture broth by centrifugation or filtration.

-

Extract the culture filtrate with an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.

-

Extract the microbial biomass separately, as some metabolites may be intracellular.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to yield a crude extract.

-

-

Chromatographic Separation:

-

Subject the crude extract to a primary separation step, such as column chromatography on silica gel or a reversed-phase C18 stationary phase.

-

Monitor the fractions by TLC or HPLC.

-

Combine fractions containing the compounds of interest and subject them to further rounds of purification, often using preparative HPLC, until the compounds are isolated in a pure form.

-

3.2. Spectroscopic Characterization: Unveiling the Molecular Architecture

The definitive identification of a novel compound relies on a suite of spectroscopic techniques.[15][16][17]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition and, therefore, the molecular formula of the new compound.[15] The fragmentation pattern in MS/MS experiments can provide valuable clues about the compound's structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structural elucidation.[15] A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of the proton and carbon skeleton, revealing the precise location of any modifications made by the microorganism.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as hydroxyls, carbonyls, and double bonds, which are characteristic of pyrones.[18] UV-Vis spectroscopy provides information about the chromophore of the molecule.

Table 2: Spectroscopic Data for a Hypothetical Pyrone Transformation

| Compound | Molecular Formula | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |

| Precursor Pyrone | C₁₀H₁₀O₃ | 7.2 (d), 6.1 (d), 3.8 (s) | 165.2 (C=O), 145.1 (C), 110.5 (CH), 55.8 (OCH₃) |

| Transformed Pyrone | C₁₀H₁₀O₄ | 7.1 (s), 6.0 (s), 3.8 (s) | 165.0 (C=O), 148.3 (C-OH), 110.2 (CH), 55.9 (OCH₃) |

Section 4: Visualizing the Workflow and Underlying Principles

To provide a clearer understanding of the processes and concepts discussed, the following diagrams have been generated.

Diagram 1: Overall Workflow for Discovery of Novel Pyrones via Microbial Transformation

Caption: A streamlined workflow for the discovery of novel pyrones.

Diagram 2: The "Lead Expansion" Concept

Caption: Microbial transformation as a tool for lead expansion.

Section 5: Case Study – Biotransformation of an Isoflavone to a Pyrone Glycoside

A compelling example of microbial prowess is the transformation of isoflavones by Streptomyces species.[9][10] In one study, an Indonesian Streptomyces sp. was found to not only produce a novel benzyl-α-pyrone metabolite but also to glycosylate isoflavone aglycones like daidzein and genistein.[9] This demonstrates the dual capacity of a single microorganism to both synthesize a pyrone de novo and to modify a related precursor. The study found that the resulting isoflavone glycosides actually promoted the growth of the Streptomyces strain, suggesting a fascinating symbiotic relationship and a potential avenue for optimizing yields by supplementing the culture media.[9][10]

Conclusion and Future Outlook

The era of relying solely on traditional methods for the discovery of novel pyrone compounds is drawing to a close. Microbial transformation has emerged as a sophisticated, efficient, and sustainable platform for generating chemical diversity that is directly relevant to drug discovery. By embracing the principles and protocols outlined in this guide, researchers can move beyond simply finding what nature has already made, and instead, begin to guide the creative chemical power of the microbial world. The future of pyrone-based drug development will undoubtedly be shaped by those who can successfully forge a partnership between the chemist's intuition and the microbe's enzymatic artistry.

References

-

Parshikov, I. A., & Woodin, R. L. (2015). Microbial biotransformation as a tool for drug development based on natural products from mevalonic acid pathway: A review. Journal of Advanced Research, 6(1), 17–33. [Link]

-

Dehghan, H., & Shahidi, F. (2009). Microbial biotransformation: a tool for drug designing (Review). Biotechnology and Bioprocess Engineering, 14(6), 721-733. [Link]

-

Sunazuka, T., & Ōmura, S. (2005). Total Synthesis of α-Pyrone Meroterpenoids, Novel Bioactive Microbial Metabolites. Chemical Reviews, 105(12), 4559–4580. [Link]

-

Khatri, Y., & Chhetri, G. (2018). Microbial biotransformation: a tool for drug designing. Semantic Scholar. [Link]

-

Hughes, A. J., & Keatinge-Clay, A. T. (2023). Biosynthesis-Guided Discovery and Engineering of α-Pyrone Natural Products from Type I Polyketide Synthases. ACS Chemical Biology, 18(5), 947–955. [Link]

-

Hughes, A. J., & Keatinge-Clay, A. T. (2023). Biosynthesis-Guided Discovery and Engineering of α-Pyrone Natural Products from Type I Polyketide Synthases. ACS Chemical Biology, 18(5), 947–955. [Link]

-

IOSR Journal. (n.d.). Advances in the Chemistry and Biological Activities of PYrones: From Natural Products to Drug Discovery. IOSR Journal of Pharmacy and Biological Sciences. [Link]

-

Al-Warhi, T., Rizvi, S. M. D., & Ahmad, A. (2023). α-pyrones: Small molecules with versatile structural diversity reflected in multiple pharmacological activities-an update. ResearchGate. [Link]

-

Parshikov, I. A., & Woodin, R. L. (2014). Microbial biotransformation as a tool for drug development based on natural products from mevalonic acid pathway: A review. ResearchGate. [Link]

-

Longdom Publishing. (n.d.). The Role of Biotransformation in Drug Discovery and Development. Journal of Drug Metabolism & Toxicology. [Link]

-

Varghese, B., Panicker, C. Y., & Van Alsenoy, C. (2020). Exploring the Detailed Spectroscopic Characteristics, Chemical and Biological Activity of Three Pyrone Derivatives Using Experimental and Theoretical Tools. Polycyclic Aromatic Compounds, 42(4), 1361-1382. [Link]

-

Zhang, Y., et al. (2018). Reshaping the 2-Pyrone Synthase Active Site for Chemoselective Biosynthesis of Polyketides. Angewandte Chemie International Edition, 57(40), 13173-13177. [Link]

-

Hertweck, C. (2016). Biosynthesis of α-pyrones. Beilstein Journal of Organic Chemistry, 12, 571–588. [Link]

-

American Chemical Society. (2025). Molecular Insights into the Potential Anticancer Activity of Pyrone Derivatives. Journal of Natural Products. [Link]

-

Hopwood, D. A. (2016). Natural Dibenzo-α-Pyrones and Their Bioactivities. Molecules, 21(9), 1195. [Link]

-

Brakhage, A. A. (2016). Natural products from filamentous fungi and production by heterologous expression. Fungal Genetics and Biology, 97, 1-13. [Link]

-

Lin, C. N., et al. (1995). γ-Pyrone Compounds as Potential Anti-cancer Drugs. Journal of Pharmacy and Pharmacology, 47(12A), 1013-1017. [Link]

-

Isaacs, R., & DeRuiter, J. (2017). Analytical challenges in the confirmative identification of dipyrone as an adulterant in illicit drug samples. Forensic Science International, 270, 1-8. [Link]

-

Hertweck, C. (2016). Biosynthesis of α-pyrones. Beilstein Journal of Organic Chemistry, 12, 571–588. [Link]

-

Wewengkang, D. S., et al. (2020). Production of an α-pyrone metabolite and microbial transformation of isoflavones by an Indonesian Streptomyces sp. Journal of Asian Natural Products Research, 22(8), 754-761. [Link]

-

MDPI. (2023). Advances in Fungal Natural Products: Insights into Bioactivity and Therapeutic Potential. Journal of Fungi. [Link]

-

Sunazuka, T., & Ōmura, S. (2005). Total Synthesis of α-Pyrone Meroterpenoids, Novel Bioactive Microbial Metabolites. ResearchGate. [Link]

-

Figueiredo, J. L., & Pereira, M. F. R. (2010). FT-IR analysis of pyrone and chromene structures in activated carbon. ResearchGate. [Link]

-

Wewengkang, D. S., et al. (2019). Production of an α-pyrone metabolite and microbial transformation of isoflavones by an Indonesian Streptomyces sp. ResearchGate. [Link]

-

Royal Society of Chemistry. (2020). Integrating catalytic fractionation and microbial funneling to produce 2-pyrone-4,6-dicarboxylic acid and ethanol. Green Chemistry. [Link]

-

Poole, P. S., & Whitaker, G. (2024). Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens. Frontiers in Fungal Biology, 5, 1386762. [Link]

-

Isaacs, R., & DeRuiter, J. (2016). Analytical Challenges in the Confirmative Identification of Dipyrone as an Adulterant in Illicit Drug Samples. ResearchGate. [Link]

-

AIP Publishing. (2023). Synthesis and characterization of 2-pyrone compounds derived from coumalic acid and evaluation of the antimicrobial activity of some of them. AIP Conference Proceedings. [Link]

-

Frontiers. (2021). Editorial: Strategies for the Discovery of Fungal Natural Products. Frontiers in Fungal Biology. [Link]

-

Pohnert, G. (2015). Fungal natural products—the mushroom perspective. Frontiers in Microbiology, 6, 1023. [Link]

-

MDPI. (2020). Naturally Occurring Flavonoids and Isoflavonoids and Their Microbial Transformation: A Review. Molecules. [Link]

-

ResearchGate. (2006). Microbial and Enzimatic Transformations of Flavonoids. ResearchGate. [Link]

-

ResearchGate. (2018). Flow-Injection Spectrophotometric Determination of Dipyrone in Pharmaceutical Formulations Using Ammonium Molybdate as Chromogenic Reagent. ResearchGate. [Link]

-

National Institutes of Health. (1969). Microbial Transformation of Flavonoids. Applied Microbiology, 18(3), 464–467. [Link]

-

ResearchGate. (2005). Total Synthesis of α-Pyrone Meroterpenoids, Novel Bioactive Microbial Metabolites. ResearchGate. [Link]

-

PubMed. (2005). Total synthesis of alpha-pyrone meroterpenoids, novel bioactive microbial metabolites. Chemical Reviews, 105(12), 4559-80. [Link]

-

MDPI. (2023). Fungal Biotransformation of Hazardous Organic Compounds in Wood Waste. International Journal of Molecular Sciences. [Link]

-

NIO. (n.d.). Pyrone-derived Marine Natural Products:A review on Isolation, Bio-activities and Synthesis. DRS@nio. [Link]

-

Frontiers. (2020). Metabolic Engineering of Microorganisms for the Production of Flavonoids. Frontiers in Bioengineering and Biotechnology. [Link]

-

Asai, T., et al. (2013). Structures and biomimetic synthesis of novel α-pyrone polyketides of an endophytic Penicillium sp. in Catharanthus roseus. Organic Letters, 15(5), 1020–1023. [Link]

-

Organic Chemistry Portal. (n.d.). 2-Pyrone synthesis. Organic Chemistry Portal. [Link]

-

ResearchGate. (2020). Microbial Modifications of Flavonols: The Bioengineering Perspective. ResearchGate. [Link]

-

ResearchGate. (2021). Near-infrared spectrometric determination of dipyrone in closed ampoules. ResearchGate. [Link]

Sources

- 1. iosrjournals.org [iosrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Biosynthesis of α-pyrones [beilstein-journals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Microbial biotransformation as a tool for drug development based on natural products from mevalonic acid pathway: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microbial biotransformation: a tool for drug designing (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Microbial biotransformation: a tool for drug designing | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Production of an α-pyrone metabolite and microbial transformation of isoflavones by an Indonesian Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Natural products from filamentous fungi and production by heterologous expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Fungal natural products—the mushroom perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Editorial: Strategies for the Discovery of Fungal Natural Products [frontiersin.org]

- 15. benchchem.com [benchchem.com]

- 16. tandfonline.com [tandfonline.com]

- 17. pubs.aip.org [pubs.aip.org]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone: A Microbial Metabolite of Yangonin

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Novel Styryl-2-Pyrone

4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone is a unique styryl-2-pyrone that has emerged from the microbial metabolism of Yangonin, a major psychoactive kavalactone found in the kava plant (Piper methysticum)[1]. This technical guide provides a comprehensive overview of this compound, from its origins and chemical identity to its potential, yet largely unexplored, biological significance. While direct research on this specific metabolite is limited, this guide will synthesize available data on its parent compound and related styryl-2-pyrones to offer insights for future research and drug discovery initiatives.

Styryl-2-pyrones are a class of naturally occurring lactones that have garnered significant attention for their diverse and potent biological activities. These compounds, frequently isolated from plants of the Goniothalamus genus, are known to exhibit a range of effects including anti-cancer, anti-inflammatory, and antimicrobial properties[]. The structural novelty of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone, arising from the microbial biotransformation of a well-known kavalactone, positions it as a compound of interest for further pharmacological investigation.

Chemical Identity and Physicochemical Properties

Final confirmation of the structure of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone was achieved through detailed spectroscopic analysis, as reported in the primary literature[1].

| Property | Value | Reference |

| IUPAC Name | 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone | [1] |

| CAS Number | 149947-22-8 | |

| Molecular Formula | C17H18O7 | [1] |

| Molecular Weight | 334.32 g/mol | [1] |

| Class | Styryl-2-pyrone | [] |

| Origin | Microbial metabolite of Yangonin | [1] |

Genesis: Microbial Biotransformation of Yangonin

The discovery of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone is a direct result of investigating the metabolic fate of Yangonin in microbial systems. The process of microbial biotransformation is a powerful tool in drug discovery, often yielding novel derivatives with potentially enhanced or unique biological activities compared to the parent compound.

In the seminal study, Yangonin was subjected to fermentation with the fungus Cunninghamella elegans. This biotransformation resulted in the hydroxylation and subsequent modification of the parent kavalactone, leading to the isolation and characterization of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone[1].

Experimental Protocol: Microbial Transformation of Yangonin

The following is a generalized protocol based on typical microbial transformation studies:

-

Cultivation of Microorganism: A culture of Cunninghamella elegans is initiated in a suitable nutrient broth and incubated until a sufficient cell mass is achieved.

-

Introduction of Substrate: A solution of Yangonin is added to the microbial culture.

-

Fermentation: The culture is incubated for a defined period, allowing the microbial enzymes to metabolize the Yangonin.

-

Extraction: The culture broth is extracted with an organic solvent (e.g., ethyl acetate) to isolate the metabolites.

-